

Application Notes: C6-NBD Sphinganine Labeling for Flow Cytometry Analysis

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Compound of Interest

Compound Name: C6-NBD Sphinganine

Cat. No.: B569066

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Introduction

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and differentiation. The biosynthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the formation of a sphingoid base, such as sphinganine. Sphinganine is then acylated by one of six ceramide synthase (CerS) enzymes to form dihydroceramide, which is subsequently desaturated to produce ceramide, the central hub of sphingolipid metabolism.

C6-NBD sphinganine (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphinganine) is a fluorescent analog of the endogenous sphingoid base sphinganine. This probe is a valuable tool for investigating the de novo ceramide synthesis pathway. Once taken up by live cells, **C6-NBD sphinganine** serves as a substrate for ceramide synthases, leading to the formation of C6-NBD ceramide.[1][2] This fluorescent product then traffics to the Golgi apparatus, where it is further metabolized into complex sphingolipids like C6-NBD sphingomyelin and C6-NBD glucosylceramide.[3][4][5]

By using flow cytometry, researchers can quantify the fluorescence intensity of cell populations, providing a robust method to assess the activity of the ceramide synthesis pathway and its subsequent metabolic flux. This application note provides a detailed protocol for labeling cells with **C6-NBD sphinganine** for analysis by flow cytometry.

Principle of the Assay

This assay quantifies the uptake and metabolic conversion of **C6-NBD sphinganine** into fluorescent ceramide and other complex sphingolipids within intact cells. The NBD (nitrobenzoxadiazole) fluorophore exhibits weak fluorescence in aqueous environments but becomes brightly fluorescent in the nonpolar environment of cellular membranes.

Cell-permeable **C6-NBD sphinganine** is introduced to a cell suspension. It is internalized and acylated by ceramide synthases in the ER to form C6-NBD ceramide. The newly synthesized C6-NBD ceramide is then transported to the Golgi apparatus, leading to a significant increase in fluorescence within this organelle. Subsequent metabolism in the Golgi to other fluorescent sphingolipids contributes to the total cellular fluorescence. A flow cytometer, equipped with a 488 nm laser for excitation, is used to measure the green fluorescence emission from individual cells. An increase in mean fluorescence intensity (MFI) directly correlates with the uptake and metabolism of the probe, providing a quantitative measure of the activity of the de novo sphingolipid synthesis pathway.

Recommended Materials and Reagents

| Material/Reagent | Supplier Example | Notes |
|--|---------------------------------|--|
| C6-NBD Sphinganine | Avanti Polar Lipids, Inc. | Store at -20°C, protected from light. |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, for preparing stock solution. |
| Fatty Acid-Free Bovine Serum Albumin (BSA) | Sigma-Aldrich | For complexing the lipid probe. |
| Phosphate-Buffered Saline (PBS) | Gibco | Calcium and Magnesium-free. |
| Cell Culture Medium (Serum-free) | Gibco, ATCC | For cell suspension and incubation. |
| Flow Cytometry Staining Buffer | BD Biosciences, BioLegend | e.g., PBS with 1-2% BSA. |
| Propidium Iodide (PI) or other viability dye | Thermo Fisher Scientific | Optional, for dead cell exclusion. |
| Mammalian cell line of interest | ATCC | Adherent or suspension cells. |
| Flow Cytometer | BD Biosciences, Beckman Coulter | Must have a blue laser (488 nm) and appropriate green emission filter. |

Experimental Protocols

Preparation of Reagents

C6-NBD Sphinganine Stock Solution (1 mM):

- Allow the vial of **C6-NBD sphinganine** to warm to room temperature.
- Reconstitute the lipid in DMSO to a final concentration of 1 mM. For example, add 1 mL of DMSO to 1 mg of **C6-NBD sphinganine** (MW will vary slightly, check supplier information).
- Vortex thoroughly until fully dissolved.

- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Fatty Acid-Free BSA Solution (0.34 mg/mL in PBS):

- Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 0.34 mg/mL.
- Sterile filter the solution using a 0.22 µm filter.
- Store at 4°C.

C6-NBD Sphinganine/BSA Complex Working Solution (100 µM):

- In a sterile microcentrifuge tube, add 10 µL of the 1 mM **C6-NBD sphinganine** stock solution.
- Evaporate the DMSO under a gentle stream of nitrogen gas or in a vacuum concentrator.
- Resuspend the dried lipid film in 20 µL of absolute ethanol.
- Add the ethanol-lipid solution to 100 µL of the 0.34 mg/mL fatty acid-free BSA solution while vortexing.
- This creates a 100 µM working stock of the complex, which can be stored at -20°C.

Protocol for Live Cell Labeling

This protocol is optimized for a cell concentration of 1×10^6 cells/mL. Adjust volumes as necessary.

- Cell Preparation:
 - Suspension Cells: Culture cells to the desired density. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
 - Adherent Cells: Wash cells with PBS and detach using a gentle, non-enzymatic cell dissociation solution. Neutralize and collect the cells by centrifugation at 300 x g for 5 minutes.

- Wash the cell pellet once with pre-warmed, serum-free culture medium.
- Resuspend the cells in serum-free medium to a concentration of 1×10^6 cells/mL.
- Staining:
 - Add the **C6-NBD Sphinganine**/BSA complex to the cell suspension to achieve a final concentration of 1-5 μ M. The optimal concentration should be determined empirically for each cell type.
 - Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.
 - Include an unstained cell sample as a negative control to set the baseline fluorescence.
- Washing:
 - After incubation, centrifuge the cells at 300 x g for 5 minutes at 4°C.
 - Discard the supernatant containing the excess probe.
 - Wash the cell pellet twice with 1 mL of ice-cold Flow Cytometry Staining Buffer.
- Resuspension and Analysis:
 - Resuspend the final cell pellet in 300-500 μ L of ice-cold Flow Cytometry Staining Buffer.
 - (Optional) Add a viability dye like Propidium Iodide (PI) just before analysis to exclude dead cells.
 - Keep cells on ice and protected from light until analysis.
 - Analyze the samples on the flow cytometer within one hour.

Flow Cytometry Analysis

| Parameter | Recommended Setting | Notes |
|------------------|--|--|
| Excitation Laser | Blue Laser (488 nm) | Standard on most flow cytometers. |
| Emission Filter | Green Channel (~530/30 nm BP) | Commonly used for FITC or GFP detection. |
| Gating Strategy | 1. Gate on single cells using FSC-A vs FSC-H.2. Gate on the live cell population (e.g., PI-negative).3. Analyze the green fluorescence (e.g., FITC channel) of the live, single-cell population. | FSC = Forward Scatter. |
| Data Acquisition | Collect 10,000 - 20,000 events | Ensure sufficient events for statistical significance. |

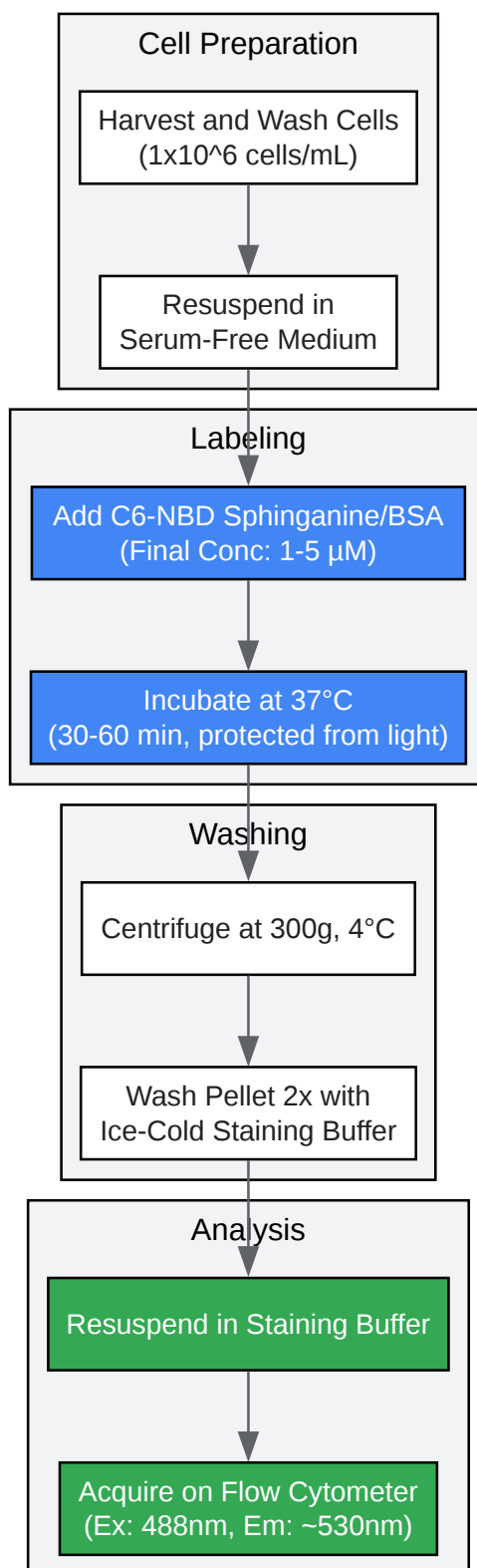
Data Presentation

The primary output will be a histogram showing fluorescence intensity on the x-axis and cell count on the y-axis. The data can be quantified by calculating the Mean Fluorescence Intensity (MFI) or the percentage of fluorescently positive cells.

Table 1: Example Staining Conditions and Parameters

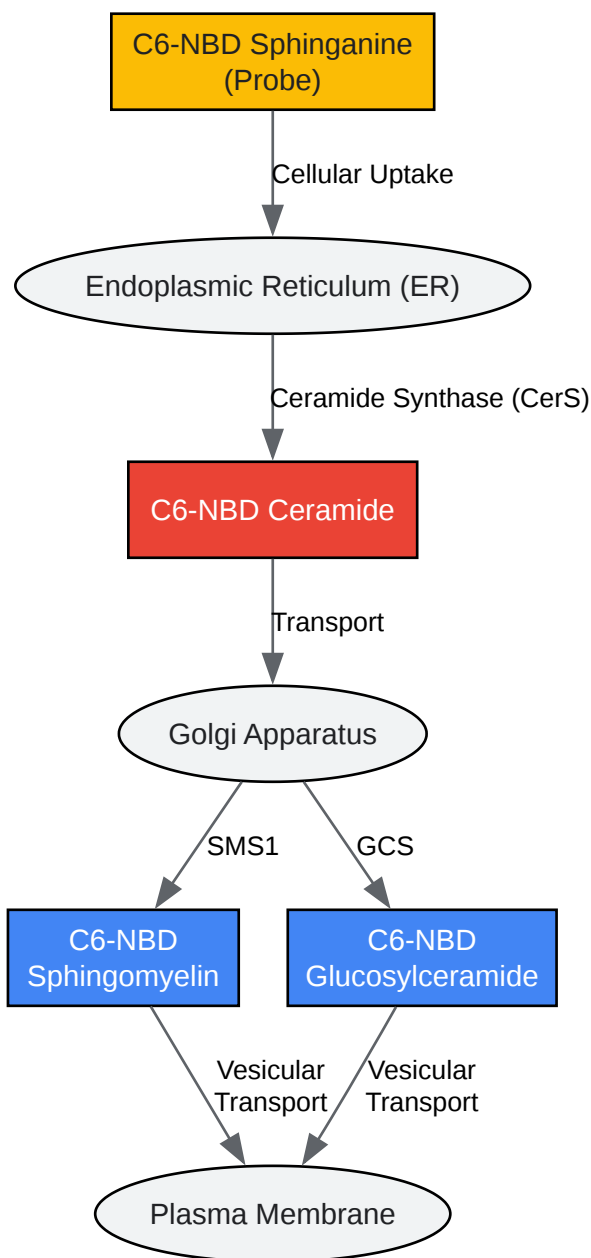
| Parameter | Recommended Range | Notes |
|------------------------|------------------------------|--|
| Cell Density | 1 x 10 ⁶ cells/mL | Consistent cell density is crucial for reproducible results. |
| Staining Concentration | 1 - 5 µM | Optimize for each cell line; higher concentrations may cause cytotoxicity. |
| Incubation Time | 30 - 60 minutes | Time-course experiments are recommended to determine optimal uptake and metabolism. |
| Incubation Temperature | 37°C | Required for active enzymatic metabolism. A 4°C control can assess passive membrane binding. |
| Staining Medium | Serum-free medium | Serum contains lipids that may interfere with probe uptake. |

Visualizations



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Caption: Experimental workflow for **C6-NBD sphinganine** labeling and flow cytometry.



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Caption: Metabolic pathway of **C6-NBD sphinganine** in mammalian cells.

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